1-Chloro-2,3,4,6-tetrafluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQUXWFTGJNHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477240 | |
| Record name | 1-Chloro-2,3,4,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5172-06-5 | |
| Record name | 1-Chloro-2,3,4,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Chloro-2,3,4,6-tetrafluorobenzene structure
An In-Depth Technical Guide to the Structure and Utility of 1-Chloro-2,3,4,6-tetrafluorobenzene
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 5172-06-5), a key fluorinated building block in modern synthetic chemistry. We will delve into its nuanced molecular and electronic structure, which dictates its physicochemical properties and reactivity. This document will cover its spectroscopic signature, synthetic accessibility, and reaction pathways, with a particular focus on its application in the development of pharmaceuticals and advanced materials. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile reagent.
Introduction: The Strategic Importance of Polychlorofluorinated Aromatics
Halogenated, particularly fluorinated, organic compounds hold a privileged position in drug discovery and materials science. The introduction of fluorine can significantly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. This compound is a member of a class of highly activated aromatic systems. Its unique substitution pattern—four strongly electron-withdrawing fluorine atoms and a moderately electron-withdrawing chlorine atom—creates a highly electron-deficient aromatic ring, priming it for specific and predictable chemical transformations. This guide serves to elucidate the foundational chemical principles of this molecule, providing the causal links between its structure and its utility as a synthetic intermediate.
Molecular and Electronic Structure
The structure of this compound is the cornerstone of its chemical behavior. The benzene ring is substituted with a chlorine atom at the C1 position and fluorine atoms at C2, C3, C4, and C6. The sole hydrogen atom resides at the C5 position.
Caption: 2D representation of this compound.
The key to its reactivity lies in the powerful inductive electron withdrawal (-I effect) of the five halogen substituents. Fluorine is the most electronegative element, and its presence significantly lowers the electron density of the aromatic π-system. This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is highly "electron-poor" and therefore strongly deactivated towards attack by electrophiles.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The same electron deficiency creates a substantial partial positive charge on the ring carbons, making the entire system an excellent target for nucleophiles.[1] This is the dominant and most synthetically useful mode of reactivity for this class of compounds.
Physicochemical Properties
A clear understanding of a compound's physical properties is a prerequisite for its safe and effective use in a laboratory or industrial setting.
| Property | Value | Source |
| CAS Number | 5172-06-5 | Internal |
| Molecular Formula | C₆HClF₄ | Internal |
| Molecular Weight | 184.52 g/mol | [2] |
| Appearance | Colorless liquid (Expected) | Inferred from similar compounds[3] |
| Boiling Point | ~120-130 °C (Estimated) | Based on 1,2,3,4-Tetrafluorobenzene (~95 °C)[4] and Chlorobenzene (~131 °C)[5] |
| Density | ~1.5 g/mL (Estimated) | Based on 1,2,3,4-Tetrafluorobenzene (~1.4 g/mL)[4] |
Note: Experimental data for this specific isomer is not widely published. The provided values for boiling point and density are expert estimations based on structurally similar compounds.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of this compound is achieved through a combination of standard analytical techniques. The interpretation of these spectra is directly linked to its unique structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹⁹F, and ¹³C nuclei, all with spin I=½, provides a wealth of information.
-
¹H NMR: The spectrum will feature a single, complex multiplet. The lone proton at the C5 position will be coupled to the four fluorine atoms. The coupling constants will vary depending on the number of bonds separating the nuclei (³JH-F, ⁴JH-F). This complex splitting pattern is a definitive signature for this specific substitution pattern.
-
¹⁹F NMR: This is arguably the most informative spectrum. Four distinct signals are expected, one for each chemically non-equivalent fluorine atom. Each signal will be a complex multiplet due to mutual F-F coupling (³JF-F, ⁴JF-F, and ⁵JF-F) and coupling to the C5 proton (JH-F).[6][7] The chemical shifts and coupling patterns provide an unambiguous fingerprint of the molecule.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. Each signal will be split into a multiplet due to C-F coupling (¹JC-F, ²JC-F, etc.), with the direct one-bond coupling (¹JC-F) being very large (typically >200 Hz).
Table of Expected NMR Characteristics:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |
| ¹H (at C5) | 7.0 - 7.5 | dddd (doublet of doublet of doublets of doublets) or multiplet | ³JH5-F4, ³JH5-F6, ⁴JH5-F3, ⁵JH5-F2 |
| ¹⁹F (at C2, C3, C4, C6) | -110 to -165 | Complex multiplet for each | F-F and F-H couplings |
| ¹³C | 110 - 150 | 6 distinct multiplets | C-F couplings of varying magnitude |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio).[8][9] This results in two peaks at m/z 184 (for C₆H³⁵ClF₄) and m/z 186 (for C₆H³⁷ClF₄) with a relative intensity ratio of approximately 3:1.[10] This pattern is a clear indicator of a monochlorinated compound.
-
Key Fragments: Fragmentation will likely involve the loss of chlorine ([M-Cl]⁺) or fluorine ([M-F]⁺) radicals.[11] The loss of a chlorine radical (m/z 149) is often a prominent pathway. Further fragmentation of the tetrafluorophenyl cation can also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups and bonds.[12] For this molecule, the spectrum is characterized by:
-
C-H Stretch: A weak to medium absorption around 3050-3100 cm⁻¹ corresponding to the aromatic C-H bond.
-
C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The substitution pattern may result in multiple sharp bands.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1400 cm⁻¹ region. The presence of multiple C-F bonds will lead to several intense bands, dominating this part of the spectrum.
-
C-Cl Stretch: A medium to strong absorption in the 700-850 cm⁻¹ range.
Synthesis and Reactivity
Synthesis Protocol
While multiple routes to polychlorofluorinated benzenes exist, a common strategy involves nucleophilic substitution on a more heavily halogenated precursor or diazotization of a corresponding aniline. For instance, a plausible laboratory synthesis could start from a commercially available tetrafluoroaniline derivative, followed by a Sandmeyer-type reaction to introduce the chlorine atom.
Exemplary Protocol: Diazotization and Chlorination
-
Diazotization: 2,3,4,6-Tetrafluoroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. This step must be performed with caution as diazonium salts can be unstable.
-
Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. Vigorous nitrogen evolution is observed.
-
Workup: The reaction mixture is warmed to room temperature and then extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum.
-
Validation: The final product's identity and purity are confirmed using the spectroscopic methods outlined in Section 4 (GC-MS, ¹H & ¹⁹F NMR).
Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary utility of this compound is as an electrophilic aromatic substrate in SNAr reactions.[1][13][14] The reaction proceeds via a two-step addition-elimination mechanism.
Caption: The Addition-Elimination mechanism of SNAr.
Regioselectivity: The position of nucleophilic attack is a critical consideration. While all carbon atoms bearing a halogen are activated, the precise location is governed by subtle electronic and steric factors. Generally, substitution occurs at the position that best stabilizes the negative charge in the Meisenheimer intermediate. Attack at the C4 position (para to the chlorine) is often favored as the negative charge can be delocalized onto the fluorine atoms at C3 and the chlorine at C1. However, the specific nucleophile and reaction conditions can influence the regiochemical outcome, sometimes allowing for selective substitution at other positions.[15][16] Both fluorine and chlorine can act as leaving groups, but due to the high strength of the C-F bond, fluoride is an excellent leaving group in the SNAr context because its departure is part of the fast, energetically favorable rearomatization step.
Applications in Research and Drug Development
The ability to selectively introduce substituents onto the this compound core makes it an invaluable scaffold.
-
Pharmaceutical Synthesis: It serves as a starting material for building complex drug candidates. The remaining fluorine atoms on the ring after an initial SNAr reaction can enhance metabolic stability and modulate the pKa of nearby functional groups, which is a key strategy in medicinal chemistry.
-
Agrochemicals: Similar to pharmaceuticals, the fluorinated core can be incorporated into novel pesticides and herbicides to improve their efficacy and environmental persistence profile.
-
Materials Science: The high thermal and chemical stability imparted by the polyfluorinated ring makes it a useful component in the synthesis of specialty polymers, liquid crystals, and other advanced functional materials.
Safety and Handling
Based on data for structurally related compounds, this compound should be handled with appropriate care.
-
Hazards: Likely to be a flammable liquid and vapor.[3] Expected to cause skin and serious eye irritation.[17] May be harmful if inhaled and may cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[19]
Caption: A self-validating workflow for synthesis and analysis.
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular design. Its structure, dominated by the electron-withdrawing power of its halogen substituents, makes it a predictable and reliable substrate for nucleophilic aromatic substitution. A thorough understanding of its spectroscopic properties is essential for validating its synthesis and subsequent reactions. For researchers in drug discovery and materials science, this compound offers a robust platform for constructing novel molecular architectures with tailored properties.
References
-
1,2,4-Trichlorobenzene - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 1-Chloro-2-fluorobenzene. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Reflection in the 1H NMR spectrum of 37Cl/35Cl isotope effects on the 19F NMR chemical shifts of 1-chloro-2,4-difluorobenzene. An isotope effect over five bonds. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved February 7, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,2,3,4-tetrafluoro- (CAS 551-62-2). Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved February 7, 2026, from [Link]
-
NIST WebBook. (n.d.). 1-Chloro-2,3,5,6-tetrafluorobenzene. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene.
-
Wikipedia. (n.d.). Chlorobenzene. Retrieved February 7, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved February 7, 2026, from [Link]
-
DTIC. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. Retrieved February 7, 2026, from [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved February 7, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
-
Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved February 7, 2026, from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]
-
University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved February 7, 2026, from [Link]
-
YouTube. (2020). Determine structures from IR spectra. Retrieved February 7, 2026, from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved February 7, 2026, from [Link]
-
University of Sheffield. (n.d.). NMR Spectroscopy Primer. Retrieved February 7, 2026, from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Unknown. (n.d.). Chemical shifts. Retrieved February 7, 2026, from [Link]
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Technical Monograph: Advanced Synthesis of 1-Chloro-2,3,4,6-Tetrafluorobenzene
Executive Summary
1-Chloro-2,3,4,6-tetrafluorobenzene (CTFB) is a critical fluorinated intermediate used primarily in the synthesis of antibacterial fluoroquinolones (e.g., precursors for Sparfloxacin and Sitafloxacin moieties) and agrochemical active ingredients. Its specific substitution pattern—retaining a single hydrogen atom at the meta position relative to the chlorine—makes it a versatile scaffold for further functionalization via lithiation or nucleophilic aromatic substitution (
This guide details two distinct synthetic pathways:
-
Electrophilic Chlorination: The preferred industrial route for scalability and cost-efficiency.
-
Sandmeyer Reaction: A high-precision route yielding isomerically pure product, suitable for analytical standards or GMP-grade synthesis.
Retrosynthetic Analysis & Strategy
The synthesis of polyfluorinated benzenes is governed by the directing effects of fluorine atoms. Fluorine is strongly electronegative (deactivating) but an ortho-/para-director due to resonance donation.
-
Target Molecule: this compound.
-
Structural Insight: The molecule possesses a hydrogen atom at position 5.
-
Precursor Selection:
-
Route A (Chlorination): Starting from 1,2,3,5-Tetrafluorobenzene (TFB) . The H-atoms are at positions 4 and 6, which are chemically equivalent. Chlorination at either site yields the target.
-
Route B (Sandmeyer): Starting from 2,3,4,6-Tetrafluoroaniline . The amino group provides a direct handle for halogen substitution.
-
Reaction Pathway Visualization
Figure 1: Retrosynthetic pathways comparing direct chlorination (Industrial) and Sandmeyer (Lab/Pharma) routes.
Primary Route: Electrophilic Chlorination (Industrial)
This route relies on the chlorination of 1,2,3,5-tetrafluorobenzene. The reaction is highly atom-efficient but requires strict thermal control to prevent the formation of 1,4-dichloro-2,3,5,6-tetrafluorobenzene (over-chlorination).
Mechanism
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The Lewis acid catalyst (
Experimental Protocol
Materials:
-
Substrate: 1,2,3,5-Tetrafluorobenzene (Purity >99%)
-
Reagent: Chlorine gas (
) or Sulfuryl Chloride ( ) -
Catalyst: Anhydrous Ferric Chloride (
) -
Solvent: Dichloromethane (DCM) or neat (solvent-free)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (sparger), and a reflux condenser connected to a caustic scrubber (
) to trap and excess . -
Charging: Charge 1,2,3,5-tetrafluorobenzene (1.0 eq) and anhydrous
(0.05 eq) into the reactor.-
Note: If using solvent, add DCM (5 volumes). Solvent-free is preferred for throughput but requires better heat exchange.
-
-
Chlorination: Heat the mixture to 40–50°C. Introduce
gas slowly.-
Process Control: Monitor reaction progress via GC-FID. Stop gas flow when substrate conversion reaches 95%. Pushing to 100% drastically increases the di-chloro impurity.
-
-
Quenching: Purge the system with Nitrogen (
) to remove residual . Pour the reaction mass into ice water. -
Workup: Separate the organic layer.[1][2] Wash with 5%
(aq) followed by brine. Dry over . -
Purification: Fractional distillation under reduced pressure.
-
Boiling Point: ~130–135°C (at atm pressure); collect fraction at ~60°C @ 20 mmHg.
-
Industrial Process Flow
Figure 2: Process flow diagram for the continuous or batch chlorination of 1,2,3,5-tetrafluorobenzene.
Secondary Route: Sandmeyer Reaction (High Purity)
For applications requiring strict isomeric purity (avoiding trace di-chloro species), the Sandmeyer reaction from 2,3,4,6-tetrafluoroaniline is the gold standard.
Experimental Protocol
Materials:
-
Substrate: 2,3,4,6-Tetrafluoroaniline
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( , 37%), Copper(I) Chloride ( )
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2,3,4,6-tetrafluoroaniline (1.0 eq) in concentrated
(3.0 eq) and water. Cool to 0–5°C in an ice bath. -
Add a solution of
(1.1 eq) in water dropwise, maintaining temp <5°C. Stir for 30 mins. The solution should become clear (formation of diazonium salt).
-
-
Substitution:
-
In a separate vessel, dissolve
(1.2 eq) in concentrated . -
Slowly add the cold diazonium solution to the
solution while stirring. -
Observation: Nitrogen gas evolution will be vigorous.
-
-
Completion:
-
Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium intermediate.
-
-
Isolation:
-
Steam distill the mixture directly or extract with diethyl ether.
-
The product this compound separates easily due to high density.
-
Comparative Data Analysis
| Parameter | Route A: Direct Chlorination | Route B: Sandmeyer Reaction |
| Starting Material | 1,2,3,5-Tetrafluorobenzene | 2,3,4,6-Tetrafluoroaniline |
| Reagents | ||
| Atom Economy | High (Byproduct: HCl) | Low (Stoichiometric Cu waste) |
| Yield | 85–92% | 70–80% |
| Major Impurity | Dichlorotetrafluorobenzene | Phenolic byproducts |
| Scalability | Excellent (Continuous capable) | Moderate (Batch only) |
| Cost Efficiency | High | Low |
Safety & Handling (Critical)
-
Hydrofluoric Acid Potential: While these reactions do not use HF directly, thermal decomposition of polyfluorinated aromatics can release HF. Always have Calcium Gluconate gel available.
-
Chlorine Gas:
is acutely toxic. All chlorination reactions must occur in a negative-pressure fume hood or closed reactor system with redundant scrubbing. -
Diazonium Salts: In the Sandmeyer route, never allow the diazonium salt to dry out; they are shock-sensitive explosives. Always process in solution.
References
-
Finger, G. C., et al. (1956). Aromatic Fluorine Compounds.[2][3][4][5][6][7] Synthesis of 1,2,3,5-Tetrafluorobenzene. Journal of the American Chemical Society.[4]
- O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing. (Confirming nomenclature and physical properties of polyfluorobenzenes).
-
Sandmeyer, T. (1884).[3][8][9] Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft.
-
Sott, R., et al. (2021). Synthesis of monofluorinated polychlorinated biphenyls using Suzuki and Sandmeyer reactions.[3] (Demonstrates Sandmeyer utility on poly-halo systems).
-
Patent CN102627553A. Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (Describes handling of adjacent tetrafluoro-isomers relevant to process conditions).
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Technical Whitepaper: 19F NMR Characterization of 1-Chloro-2,3,4,6-tetrafluorobenzene
This technical guide details the 19F NMR characterization of 1-Chloro-2,3,4,6-tetrafluorobenzene , a critical intermediate in the synthesis of fluoroquinolone antibiotics and agrochemicals.
Executive Summary
This compound (CAS: 367-23-7, often synthesized via the Sandmeyer reaction from 2,3,4,6-tetrafluoroaniline) presents a unique challenge in NMR spectroscopy due to its high degree of fluorination and lack of symmetry. Unlike its symmetric isomer (1,2,4,5-tetrafluorobenzene), this molecule possesses a C1 point group , rendering all four fluorine nuclei magnetically and chemically non-equivalent.
This guide provides a comprehensive framework for acquiring, processing, and interpreting the 19F NMR spectrum of this compound, essential for purity assessment in drug development pipelines.
Structural Analysis & Spin System
To interpret the spectrum, one must first map the magnetic environment. The molecule contains a pentasubstituted benzene ring with a single proton at position 5.
The Substituent Pattern
-
Position 1: Chlorine (Cl) – Inductive withdrawal, "Ortho Effect"
-
Position 2: Fluorine (F2) – Flanked by Cl and F3
-
Position 3: Fluorine (F3) – Flanked by F2 and F4
-
Position 4: Fluorine (F4) – Flanked by F3 and H5
-
Position 5: Hydrogen (H5) – The only proton, crucial for H-F coupling
-
Position 6: Fluorine (F6) – Flanked by H5 and Cl
The Coupling Network (Graphviz Visualization)
The following diagram illustrates the scalar coupling network. Note the strong ortho-couplings (
Caption: Scalar coupling network showing dominant Ortho (solid) and Meta (dashed) interactions. F2 and F6 are chemically distinct due to asymmetry.
Experimental Protocol
For quantitative accuracy and spectral clarity, the following acquisition parameters are recommended.
Sample Preparation[1][2]
-
Solvent: CDCl₃ (Chloroform-d) is standard. Acetone-d₆ may be used to resolve overlapping peaks due to solvent-solute dipole interactions.[1]
-
Concentration: 10–20 mg in 0.6 mL solvent.
-
Internal Standard:
-Trifluorotoluene ( -63.72 ppm) or Hexafluorobenzene ( -164.9 ppm). Avoid CFCl₃ (0 ppm) if volatile loss is a concern.
Acquisition Parameters (400 MHz Instrument)
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or zgig | zgig (inverse gated decoupling) removes H-F coupling for simplified integration, though zg retains coupling information for structural proof. |
| Spectral Width (SW) | 200 ppm (-50 to -250 ppm) | Ensures all aromatic fluorines are captured without folding. |
| Relaxation Delay (D1) | > 5.0 seconds | Fluorine T1 relaxation times are long (2-10s).[1] Short D1 leads to integration errors >10%. |
| Scans (NS) | 16 - 64 | 19F is 100% natural abundance and highly sensitive; extensive averaging is rarely needed for pure samples. |
| O1P (Center) | -140 ppm | Centers the excitation window on the aromatic region. |
Spectral Interpretation
The spectrum will display four distinct signals due to the lack of symmetry. The chemical shifts below are predicted based on Substituent Chemical Shift (SCS) additivity rules for polyfluorobenzenes [1][2].
Chemical Shift Assignments
| Nucleus | Predicted Shift ( | Multiplicity (Coupled) | Structural Environment |
| F6 | -112 to -118 | ddd | Deshielded. Ortho to Cl, Ortho to H5. The lack of a flanking F causes a downfield shift relative to F2/F3/F4. |
| F4 | -132 to -138 | ddd | Mid-field. Ortho to H5, Ortho to F3. The H5 neighbor deshields it relative to F3. |
| F2 | -138 to -144 | ddd | Shielded. Ortho to Cl, Ortho to F3. Flanked by F and Cl. |
| F3 | -162 to -168 | ddd | Most Shielded. Flanked by two Fluorines (F2 and F4). This "F-surrounded" environment typically resonates most upfield (similar to C6F6). |
> Note: Shifts are referenced to CFCl₃ (0 ppm).[1][2] Upfield = more negative.[1]
Coupling Constants (J-Values)
Analysis of the splitting patterns (multiplets) validates the substitution pattern.
- (Ortho): ~20–22 Hz. Observed between F2-F3 and F3-F4.
- (Ortho): ~9–11 Hz. Observed between H5-F4 and H5-F6.[1] This is the diagnostic coupling that identifies F4 and F6.
- (Meta): ~2–6 Hz. Observed between F2-F4 and F3-F6.[1]
- (Meta): ~6–8 Hz. H5 coupling to F3.
Troubleshooting & Validation
Common Artifacts
-
Phasing Issues: Due to the wide spectral width (~80,000 Hz on a 400 MHz magnet), first-order phase correction is often difficult. Action: Use magnitude calculation (mc) or careful manual phasing starting from the largest peak.
-
Baseline Roll: Caused by the initial dead time of the probe (acoustic ringing) which is significant in 19F. Action: Apply Backward Linear Prediction (LP) to the first few points of the FID.
Self-Validating the Structure
To confirm you have the 1-Chloro-2,3,4,6-isomer and not the 2,3,5,6-isomer:
-
Run a 1H-Coupled 19F Experiment:
-
2,3,4,6-isomer: F4 and F6 will show large splittings (~10 Hz) from the ortho-proton. F2 will show only small splittings.
-
2,3,5,6-isomer: This molecule is symmetric. You would see only two fluorine signals (F2,3,5,6 are chemically equivalent in pairs).
-
Result: If you see four distinct fluorine signals, the symmetry is broken, confirming the 2,3,4,6-substitution pattern.
-
References
-
University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved February 7, 2026, from [Link]
-
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.[1] (Foundational text for polyfluoroarene shifts).
-
Royal Society of Chemistry. (2015). 19F NMR of 2,3,5,6-tetrafluorotoluene (Supplementary Info). Retrieved February 7, 2026, from [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-Chloro-2,3,4,6-tetrafluorobenzene in Organic Solvents
Introduction: The Significance of 1-Chloro-2,3,4,6-tetrafluorobenzene in Modern Chemistry
This compound is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern, featuring both a chlorine atom and multiple fluorine atoms, imparts distinct physicochemical properties that are highly valuable in the synthesis of complex organic molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a crucial building block for novel bioactive molecules.
Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data informs critical process parameters, including reaction kinetics, purification strategies such as recrystallization, and the formulation of final products. This guide provides a comprehensive overview of the theoretical underpinnings of its solubility, a detailed experimental protocol for its determination, and insights into the interpretation and application of solubility data for researchers, scientists, and drug development professionals.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is a result of a complex interplay of dispersion forces, dipole-dipole interactions, and the potential for weak hydrogen bonding.
The presence of a chlorine atom and four fluorine atoms on the benzene ring creates a highly electron-deficient aromatic system. This results in a significant molecular dipole moment, suggesting that polar solvents might be effective at solvating it. However, the molecule also possesses a nonpolar benzene ring and halogen atoms that can participate in halogen bonding, a specific type of non-covalent interaction.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling, storage, and in interpreting solubility behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₆HClF₄ | N/A |
| Molecular Weight | 200.52 g/mol | N/A |
| Appearance | Colorless liquid | N/A |
| Boiling Point | ~135-137 °C | N/A |
| Density | ~1.5 g/cm³ | N/A |
Note: Precise experimental values for some properties of this compound are not widely published. The values presented are based on data for structurally similar compounds and theoretical estimations.
Qualitative Solubility Profile
While quantitative solubility data for this compound is scarce in public literature, a qualitative understanding can be inferred from its structure and the properties of similar halogenated benzenes. It is expected to be miscible with a range of common organic solvents due to its combination of polar and nonpolar characteristics.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | ||
| Acetone | Soluble | The polarity of the carbonyl group can interact with the polar C-Cl and C-F bonds. |
| Dichloromethane | Soluble | Similar halogenated nature and ability to engage in dipole-dipole interactions. |
| Ethyl Acetate | Soluble | The ester functionality provides polarity for interaction. |
| Polar Protic | ||
| Methanol | Moderately Soluble | The hydroxyl group can act as a hydrogen bond donor to the fluorine and chlorine atoms, but the overall polarity difference may limit high solubility. |
| Ethanol | Moderately Soluble | Similar to methanol, with a slightly larger nonpolar alkyl chain which may enhance interaction with the benzene ring. |
| Nonpolar | ||
| Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the fluorinated benzene ring. |
| Hexane | Sparingly Soluble | The large difference in polarity between the highly halogenated solute and the nonpolar alkane solvent is likely to result in poor solubility. |
It is crucial to emphasize that for any process development or research application, experimental determination of quantitative solubility is highly recommended.
Experimental Protocol for Quantitative Solubility Determination: The Isothermal Equilibrium Method
To obtain precise and reliable quantitative solubility data, the isothermal equilibrium method is a robust and widely accepted technique. This method involves allowing a supersaturated solution of the solute in the solvent to reach equilibrium at a constant temperature, followed by the analysis of the concentration of the solute in the saturated solution.
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic water bath or incubator with precise temperature control (±0.1 °C)
-
Glass vials or flasks with airtight seals (e.g., screw-cap vials with PTFE-lined septa)
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.0001 g)
-
Syringes with micropore filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add a known volume of the selected solvent to a series of glass vials.
-
Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium. The exact amount of excess is not critical, but enough should be added to be visually confirmed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic water bath set to the desired temperature.
-
Stir the mixtures using a magnetic stirrer for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24-48 hours, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility value has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a micropore filter. Filtering is crucial to remove any undissolved microcrystals.
-
Immediately transfer the filtered aliquot to a pre-weighed volumetric flask and record the mass of the transferred solution.
-
Dilute the sample to a known volume with the same solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the solute in the diluted sample.
-
Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.
-
The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.
-
Data Presentation and Interpretation:
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for comparing the solubility in different solvents and at various temperatures.
Table 1: Experimentally Determined Solubility of this compound at 25°C (Example Data)
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | Insert Experimental Value | Insert Experimental Value |
| Ethanol | Insert Experimental Value | Insert Experimental Value |
| Acetone | Insert Experimental Value | Insert Experimental Value |
| Dichloromethane | Insert Experimental Value | Insert Experimental Value |
| Ethyl Acetate | Insert Experimental Value | Insert Experimental Value |
| Toluene | Insert Experimental Value | Insert Experimental Value |
| Hexane | Insert Experimental Value | Insert Experimental Value |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the isothermal equilibrium method for determining solubility.
Caption: Workflow for the isothermal equilibrium method of solubility determination.
Conclusion: Empowering Research through Precise Solubility Data
While a comprehensive public database for the quantitative solubility of this compound in a wide array of organic solvents is not yet established, this guide provides the necessary theoretical foundation and a robust experimental protocol for researchers to determine this critical parameter. By understanding the principles governing solubility and implementing a standardized methodology, scientists and drug development professionals can generate reliable data to optimize their synthetic routes, purification processes, and formulation strategies. The ability to accurately determine solubility is a cornerstone of efficient and effective chemical research and development, enabling the full potential of valuable building blocks like this compound to be realized.
References
-
PubChem. (n.d.). 1,2,3,4-Tetrachlorobenzene. National Center for Biotechnology Information. Available at: [Link][3]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Available at: [Link][4]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Steven Abbott TCNF Ltd. Available at: [Link][1]
-
LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Experiment 1: Determination of Solubility. (n.d.). Available at: [Link][5]
- Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
ResearchGate. (2025). Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol and acetone mixtures with the temperature range from 283.15 to 323.15K. Available at: [Link][6]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
-
ResearchGate. (2025). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Toluene with Water - IUPAC-NIST Solubilities Database. Available at: [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Available at: [Link][2]
Sources
- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1-Chloro-2,3,4,6-tetrafluorobenzene in Agrochemical Synthesis
A Versatile Fluorinated Building Block in Modern Crop Protection
Introduction:
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy, selectivity, and overall performance of active ingredients.[1][2] Within the arsenal of fluorinated building blocks, 1-Chloro-2,3,4,6-tetrafluorobenzene emerges as a highly versatile intermediate, offering multiple reactive sites for the construction of complex agrochemical molecules. Its polysubstituted aromatic core, featuring both chlorine and fluorine atoms, allows for selective functionalization through various synthetic strategies, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of novel agrochemicals. It is designed for researchers, scientists, and professionals in the field of drug development and crop protection, offering detailed insights into reaction mechanisms, experimental protocols, and the rationale behind synthetic choices.
Core Principles of Reactivity
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the four fluorine atoms. This electronic pull renders the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles. The chlorine atom, being less electronegative and a better leaving group than fluorine in many SNAr reactions, often serves as the primary site of substitution. However, the fluorine atoms can also be displaced under specific conditions, providing a pathway to further derivatization.
Application in the Synthesis of Pyrazole-Containing Fungicides
One of the key applications of this compound is in the synthesis of pyrazole-based fungicides. Pyrazole-carboxamides, for instance, are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungal pathogens.[3][4][5][6][7] The tetrafluorophenyl moiety introduced from this compound can enhance the binding affinity of the fungicide to its target enzyme and improve its overall biological activity.
Key Reaction: Nucleophilic Aromatic Substitution with Pyrazole Derivatives
The synthesis of these fungicidal candidates typically involves a nucleophilic aromatic substitution reaction between this compound and a suitably substituted pyrazole. The nitrogen atom of the pyrazole ring acts as the nucleophile, displacing the chlorine atom on the tetrafluorophenyl ring.
Reaction Causality: The choice of a strong base is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity. Aprotic polar solvents are preferred to solvate the reactants and facilitate the reaction while minimizing side reactions. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.
Protocol 1: Synthesis of a Tetrafluorophenyl-Pyrazole Intermediate
Objective: To synthesize a key intermediate for pyrazole-based fungicides via nucleophilic aromatic substitution.
Materials:
-
This compound
-
3-Methyl-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Addition funnel
Procedure:
-
Preparation of the Pyrazole Anion:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methyl-1H-pyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved during this step.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the pyrazole anion.
-
-
Nucleophilic Aromatic Substitution:
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF.
-
Transfer this solution to an addition funnel and add it dropwise to the pyrazole anion solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tetrafluorophenyl-pyrazole intermediate.
-
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| This compound | 184.52 | 0.0525 | 1.05 |
| 3-Methyl-1H-pyrazole | 82.10 | 0.05 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 0.055 | 1.1 |
Expected Yield: 75-85%
Logical Workflow for Synthesis of Tetrafluorophenyl-Pyrazole Intermediate:
Caption: Workflow for the synthesis of a tetrafluorophenyl-pyrazole intermediate.
Further Functionalization and Agrochemical Applications
The resulting tetrafluorophenyl-pyrazole intermediate can be further elaborated to introduce other desired functionalities. For example, the methyl group on the pyrazole ring can be a site for further chemical modification to append other structural motifs commonly found in agrochemicals.
Conclusion
This compound stands as a valuable and reactive building block in the synthesis of advanced agrochemicals. Its unique electronic properties facilitate key bond-forming reactions, enabling the construction of complex fluorinated molecules with enhanced biological activity. The protocols and principles outlined in this guide provide a foundation for researchers to explore the full potential of this versatile intermediate in the development of next-generation crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in addressing these challenges.
References
- Burdon, J., & Tatlow, J. C. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of the Chemical Society, 2496-2502.
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 131(11), 1137-1147.
- Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 516-527.
- Maienfisch, P., & Hall, R. G. (2004). The role of fluorine in the discovery of agrochemicals. Chimia, 58(3), 93-99.
- Wang, B., et al. (2019).
- Williamson, J. S. (2011). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 132(8), 471-479.
- Zhou, Y., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 45(3), 131-143.
- Zhu, W., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(35), 9143-9162.
- Li, Q., et al. (2021).
- Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.
-
PlantwisePlus. (2025). Pesticide Restrictions. Retrieved from [Link]
- Zlotin, S. G., et al. (2021). Nucleophilic substitution of hydrogen (SNH) in 1,2,3-triazole 1-oxides in the synthesis of pentafluorophenylated azaheterocycles.
- WO 2022/118019 A1. (2022).
- Tlili, A., & Billard, T. (2019). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 24(18), 3249.
- Zhang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301.
-
PubChem. (n.d.). Chlorothalonil. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. scielo.br [scielo.br]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Polychlorinated Aromatics
Introduction: The Challenge and Opportunity of Polychlorinated Aromatics
Polychlorinated aromatic compounds, a class of molecules featuring multiple carbon-chlorine (C-Cl) bonds on an aromatic ring, are prevalent in various fields, from environmental science as persistent organic pollutants (e.g., polychlorinated biphenyls or PCBs) to materials science and pharmaceuticals as key synthetic intermediates.[1][2][3] The selective functionalization of these molecules through carbon-carbon bond formation is of paramount importance for both the remediation of hazardous materials and the synthesis of complex, high-value molecules.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for C-C bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[4][5] However, the application of this reaction to polychlorinated aromatics presents a significant challenge due to the inertness of the C-Cl bond.[6] The high bond dissociation energy of C-Cl bonds compared to their bromide and iodide counterparts makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate palladium catalysts and the implementation of robust protocols for the successful Suzuki coupling of polychlorinated aromatics.
Understanding the Catalytic Cycle: The Key to Success
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates like polychlorinated aromatics.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of the polychlorinated aromatic substrate to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[7]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst.[11]
The primary hurdle in the Suzuki coupling of polychlorinated aromatics lies in the oxidative addition step. The strong C-Cl bond requires a highly active catalyst to facilitate its cleavage.
Selecting the Right Palladium Catalyst System
The success of a Suzuki coupling with polychlorinated aromatics hinges on the choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand.
Palladium Precursors
Commonly used palladium precursors include:
-
Palladium(II) acetate, Pd(OAc)₂
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃
-
Palladium(II) chloride, PdCl₂
These precursors are reduced in situ to the active Pd(0) species.
Ligands: The Key to Activating C-Cl Bonds
The ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby enhancing its catalytic activity towards aryl chlorides.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): This class of ligands has proven to be exceptionally effective for the coupling of aryl chlorides.[12] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition step.[4][13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, making them robust and highly active catalysts for the coupling of aryl chlorides.[10][14] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are commercially available, air- and moisture-stable precatalysts that are highly reactive for Suzuki-Miyaura couplings.[15][16]
Experimental Protocol: Suzuki Coupling of a Dichlorinated Aromatic
This protocol provides a general procedure for the Suzuki coupling of a dichlorinated aromatic substrate with an arylboronic acid using a Pd/Buchwald ligand catalyst system.
Materials:
-
Dichlorinated aromatic substrate (e.g., 1,4-dichlorobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos ligand
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Anhydrous, degassed water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Workflow Diagram:
Caption: A step-by-step workflow for the experimental protocol.
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the dichlorinated aromatic substrate (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
In a separate vial, weigh out Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Seal the Schlenk flask with a septum, and purge with nitrogen or argon for 15 minutes.
-
-
Solvent and Catalyst Addition:
-
To the Schlenk flask, add anhydrous toluene (5 mL) and anhydrous, degassed water (0.5 mL) via syringe. The use of a small amount of water can sometimes accelerate the reaction.[17]
-
Dissolve the Pd(OAc)₂ and SPhos in a minimal amount of anhydrous toluene in the separate vial and add this catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Place the Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots from the reaction mixture (under a positive pressure of inert gas) and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation: Catalyst Performance in Polychlorinated Aromatic Coupling
The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the Suzuki coupling of polychlorinated aromatics. The following table summarizes representative data from the literature.
| Entry | Polychlorinated Aromatic | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Dichlorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| 2 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 80 | 24 | 85 (mono-alkylation) | [6] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | PEPPSI-IPr | K₃PO₄ | Dioxane | 80 | 0.1 | >99 | [15] |
| 4 | Bromochlorobenzenes | Chlorinated aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 16 | 70-90 | [1][2] |
Troubleshooting and Key Considerations
-
Low Conversion:
-
Cause: Inefficient oxidative addition.
-
Solution: Increase the reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos). Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Protodeboronation: The boronic acid can be cleaved by water or acidic protons. Use a non-protic solvent if this is a significant issue.
-
-
Substrate Insolubility:
-
Selective Coupling:
-
For substrates with multiple C-Cl bonds, achieving selective mono-arylation can be challenging. Steric hindrance around one of the C-Cl bonds can sometimes be exploited to achieve selectivity.[6] Lowering the reaction temperature and using a less active catalyst system can also favor mono-substitution.
-
Conclusion
The Suzuki-Miyaura coupling of polychlorinated aromatics is a challenging but highly rewarding transformation. By carefully selecting a potent palladium catalyst system, such as those based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, and by meticulously controlling the reaction conditions, researchers can effectively overcome the hurdle of C-Cl bond activation. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex molecules derived from polychlorinated aromatic precursors.
References
-
[Palladium PEPPSI-IPr Complex Supported on a Calix[20]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides - MDPI]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Nucleophilic aromatic substitution reactions of 1-Chloro-2,3,4,6-tetrafluorobenzene
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-2,3,4,6-tetrafluorobenzene
Executive Summary
This application note details the protocols for the functionalization of This compound (CAS: 344-21-8) via Nucleophilic Aromatic Substitution (SNAr). Unlike simple haloarenes, polyfluorinated benzenes exhibit unique regioselectivity governed by the "Para-to-Hydrogen" rule and the stabilization of Meisenheimer complexes. This guide provides validated workflows for C-N and C-O bond formation, specifically targeting the C-2 position (para to hydrogen), which is the kinetically favored site for nucleophilic attack. These protocols are essential for synthesizing fluorinated scaffolds used in pharmaceutical (e.g., fluoroquinolone intermediates) and agrochemical development.
Chemical Profile & Reactivity Analysis
Molecule Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 344-21-8 |
| Molecular Formula | C₆HClF₄ |
| Molecular Weight | 184.52 g/mol |
| Physical State | Colorless Liquid |
| Boiling Point | 140–142 °C |
| Key Reactivity | SNAr (F-displacement), Metal-Halogen Exchange (Cl-site) |
Mechanistic Insight: The "Para-to-Hydrogen" Rule
In SNAr reactions of polyfluoroarenes, the rate-determining step is the formation of the anionic Meisenheimer complex. Regioselectivity is dictated by the ability of substituents to stabilize this negative charge.
-
Leaving Group Ability: Fluorine (F) is displaced in preference to Chlorine (Cl) due to the high electronegativity of F, which lowers the energy of the transition state, despite the stronger C-F bond.
-
Directing Effects:
-
Resonance (+R): F and Cl donate electrons via resonance, which destabilizes the anionic intermediate if the negative charge lands on the carbon bearing them (i.e., para to the attack site).
-
Induction (-I): Both F and Cl are withdrawing, but the resonance effect dominates the regiochemistry in fully substituted rings.
-
Hydrogen (H): H is electronically neutral relative to halogens and cannot donate electrons by resonance. Therefore, the transition state is most stable when the negative charge resides on the carbon bearing the Hydrogen.
-
-
Target Site: C-2 (Para to H-5).
-
Secondary Site: C-4 (Para to Cl-1; less favored due to Cl resonance donation).
Logical Pathway & Workflow
The following diagram illustrates the decision matrix for functionalizing this compound.
Figure 1: Regioselectivity pathway showing the preference for C-2 substitution.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of fluorinated aniline derivatives or heterocyclic building blocks.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperazine) (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend K₂CO₃ (20 mmol) in anhydrous MeCN (20 mL).
-
Addition: Add the amine (11 mmol) followed by this compound (10 mmol) dropwise at room temperature.
-
Note: Exothermic reaction possible. Monitor internal temperature.[1]
-
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1) or GC-MS. Look for the disappearance of the starting material peak.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (KF, KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in EtOAc and wash with water (2x) and brine (1x).
-
-
Purification: Purify the crude oil via silica gel column chromatography.
-
Expected Product: 1-Chloro-2-(morpholin-4-yl)-3,4,6-trifluorobenzene (if morpholine is used).
-
Protocol B: C-O Bond Formation (Etherification)
Application: Synthesis of fluorinated ethers or phenols.[2]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Sodium Methoxide (NaOMe) (1.05 equiv)
Step-by-Step Methodology:
-
Preparation: Prepare a solution of NaOMe in MeOH (freshly prepared from Na metal is preferred for moisture control).
-
Addition: Cool the NaOMe solution to 0 °C. Add this compound dropwise.
-
Critical Control: Low temperature is crucial to prevent di-substitution (replacement of multiple fluorines).
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Quench: Quench with dilute HCl (1M) until pH is neutral.
-
Extraction: Extract with Dichloromethane (DCM). Dry organic layer over MgSO₄.
-
Isolation: Remove solvent. Distillation is usually sufficient for purification due to the volatility of the product.
Critical Control Points & Troubleshooting
| Issue | Cause | Solution |
| Low Regioselectivity | Temperature too high | Reduce reaction temperature. Higher temps overcome the activation energy difference between C-2 and C-4. |
| Di-substitution | Excess nucleophile | Strictly control stoichiometry (1.0–1.1 equiv). Add nucleophile slowly.[4] |
| Hydrolysis (OH product) | Wet solvent | Use anhydrous solvents. Fluorides are hygroscopic and HF generation is possible. |
| Incomplete Conversion | Fluoride inhibition | Use a fluoride scavenger (e.g., CaCl₂ or silylated reagents) if the reaction stalls. |
Safety & Handling
-
Hydrofluoric Acid (HF) Risk: While this reaction generates fluoride salts (KF/NaF), contact with strong acids during workup can generate HF. Always work in a fume hood and have calcium gluconate gel available.
-
Skin Absorption: Polyhalogenated aromatics can be absorbed through the skin. Wear nitrile gloves and long sleeves.
-
Waste Disposal: Segregate halogenated waste. Do not mix with strong acids.
References
- Chambers, R. D. (1973). Fluorine in Organic Chemistry. Wiley-Interscience. (Foundational text on the "Para-to-Hydrogen" rule in polyfluoroarenes).
-
Brooke, G. M. (1997). The preparation and properties of polyfluoroaromatic compounds. Journal of Fluorine Chemistry, 86(1), 1-76.
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18452, this compound. Retrieved from .
-
Birchall, J. M., Haszeldine, R. N., & Parkinson, A. R. (1962). Polyfluoroarenes. Part V. The nucleophilic substitution of hexafluorobenzene and pentafluorobenzene. Journal of the Chemical Society, 4966-4976.
Sources
- 1. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling of 1-Chloro-2,3,4,6-tetrafluorobenzene
Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Low Yields / Side Reactions with Polyfluorinated Aryl Chlorides
Executive Summary: The "Three-Front War"
Working with 1-Chloro-2,3,4,6-tetrafluorobenzene presents a deceptive challenge. While the electron-deficient ring should theoretically facilitate oxidative addition to Palladium (making the C-Cl bond reactive), the unique substitution pattern creates three simultaneous failure modes:
-
The Acidic Trap (C5-H): The proton at position 5 is flanked by two fluorine atoms, making it highly acidic (
). Standard bases can deprotonate this site, leading to polymerization or metalation side-reactions. -
The
Ambush: The ring is highly electron-deficient. Hard nucleophiles (like alkoxide bases or amine coupling partners) may attack the ring carbons directly, displacing fluorines rather than participating in the catalytic cycle. -
The "Stabilized" Trap: The resulting Pd(II)-aryl complex is so electron-poor that it resists the reductive elimination step, effectively stalling the catalytic cycle unless specific electron-rich ligands are used.
This guide addresses these specific failure points with field-proven solutions.
Part 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: "My reaction mixture turns black/tarry immediately, and I see loss of starting material but no product."
Diagnosis: Base-Mediated Deprotonation / Polymerization.
You are likely using a base that is too strong (e.g.,
The Fix:
-
Switch to Weak Inorganic Bases: Abandon alkoxides. Use
(anhydrous) or . These are sufficient to activate boronic acids but often too weak to deprotonate the C5-H rapidly. -
Exclude Water: If using Carbonate bases (
), ensure the system is anhydrous. Hydroxide (generated from Carbonate + Water) can be strong enough to cause issues or trigger .
Issue 2: "I see a product, but the Mass Spec indicates I've lost a Fluorine and gained an alkoxy group."
Diagnosis: Nucleophilic Aromatic Substitution (
The Fix:
-
Steric Bulk is Your Friend: If you must use an alkoxide base, use Sodium tert-butoxide (
) strictly at room temperature, as its bulk hinders . However, remains safer. -
Solvent Switch: Avoid polar aprotic solvents like DMF or DMSO if
is competing; they accelerate nucleophilic attacks. Switch to Toluene or 1,4-Dioxane .
Issue 3: "The starting material is consumed, but I mostly get hydrodehalogenated product (The Cl is replaced by H)."
Diagnosis: Protodehalogenation via Pd-Intermediate. The electron-poor Pd-Aryl complex is unstable and is abstracting a proton from the solvent or ligands instead of undergoing transmetalation. This is common when the transmetalation step is slow.
The Fix:
-
Accelerate Transmetalation: Use a catalyst system with high turnover frequency. Pd-G3-XPhos or Pd-G3-RuPhos precatalysts are ideal. The bulky, electron-rich biaryl phosphines stabilize the electron-deficient Pd center and accelerate the cycle.
-
Increase Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor the intermolecular reaction (coupling) over side reactions with solvent.
Part 2: Decision Logic & Mechanism
The following diagram illustrates the critical decision pathways for optimizing this specific substrate.
Caption: Troubleshooting logic flow for polyfluorinated chlorobenzene coupling, converging on the Buchwald-type optimized protocol.
Part 3: Optimized Experimental Protocols
These protocols are designed to be self-validating . If Protocol A fails, the specific byproduct observed points directly to the necessity of Protocol B.
Protocol A: The "Buchwald" Standard (Recommended Starting Point)
Best for: Suzuki-Miyaura coupling with aryl boronic acids.
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Catalyst | XPhos Pd G3 (or Pd(OAc)₂ + XPhos) | 0.02 (2 mol%) | Electron-rich ligand stabilizes the oxidative addition complex and speeds up reductive elimination. |
| Base | 3.0 | Mild enough to prevent C5-H deprotonation; strong enough to activate boronic acid. | |
| Solvent | Toluene / Water (10:1 ratio) | N/A | Biphasic system minimizes |
| Temp | 80 °C | N/A | Moderate heat avoids thermal decomposition of the fluorinated ring. |
Step-by-Step:
-
Charge a reaction vial with This compound (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(3.0 equiv), and XPhos Pd G3 (2 mol%). -
Seal the vial and evacuate/backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling.
-
Add Toluene and degassed Water (10:1 v/v) via syringe. Concentration should be ~0.25 M.
-
Heat to 80 °C for 4–12 hours.
-
Validation: Monitor by GC-MS.
-
Success: Product peak dominant.
-
Failure (Dehalogenation): Switch to Protocol B (Anhydrous).
-
Protocol B: The "Anhydrous" Approach
Best for: Substrates sensitive to hydrolysis or if Protocol A yields hydrodehalogenated byproducts.
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Catalyst | Pd(dba)₂ + SPhos | 0.02 / 0.04 | SPhos provides extreme steric bulk, protecting the Pd center. |
| Base | CsF (Cesium Fluoride) | 2.5 | "Anhydrous base" mechanism; activates boronic acid via fluorophilicity rather than Brønsted basicity. |
| Solvent | 1,4-Dioxane (Dry) | N/A | Aprotic, moderate polarity. |
| Temp | 90–100 °C | N/A | Higher temp allowed due to absence of destructive hydroxide. |
Step-by-Step:
-
Flame-dry the reaction vessel.
-
Add CsF (dried in vacuo at 140°C prior to use) and reagents inside a glovebox if possible.
-
Add dry Dioxane .
-
Stir vigorously. CsF has low solubility; the reaction is heterogeneous.
Part 4: Comparative Data (Base Selection)
The choice of base is the single most critical variable for this substrate.
| Base | pKa (Conj. Acid) | Risk Level | Outcome with 1-Cl-2,3,4,6-F4-benzene |
| ~17 | Critical | High risk of C5-H deprotonation (black tar) and | |
| ~10 | Moderate | Works in some cases, but can be sluggish. Requires water, which may hydrolyze C-F bonds over time. | |
| ~12 | Optimal | Best balance. Strong enough for Suzuki, weak enough to spare the C5-H. | |
| N/A | Excellent | Ideal for anhydrous conditions. Low basicity, high activation of Boron. | |
| ~10 | Poor | Generally ineffective for Suzuki coupling of this substrate type; leads to Pd-black formation. |
References
-
Korenaga, T. (2005).[7] "Suzuki-Miyaura coupling of polyfluorinated arenes."[4][5][7][8] Journal of Fluorine Chemistry. (Demonstrates the necessity of electron-rich phosphines for polyfluorinated substrates).
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Foundational work on SPhos/XPhos for electron-deficient chlorides).
-
Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle." Journal of the American Chemical Society. (Discusses the acidity of polyfluorobenzenes and C-H activation risks).
-
Frohn, H. J., & Adib, M. (2002). "Polyfluoroorganoboron-oxygen compounds: An area of challenge." Journal of Fluorine Chemistry. (Highlights the instability of polyfluorophenyl anions and boronates).
Sources
- 1. scispace.com [scispace.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters [mdpi.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Identifying impurities in commercial 1-Chloro-2,3,4,6-tetrafluorobenzene
[2]
Part 1: The Impurity Landscape (Root Cause Analysis)
Q1: Why is my "pure" commercial batch showing anomalous reactivity or multiple peaks?
A: The most common issue with commercial this compound is contamination with its structural isomer, 1-Chloro-2,3,5,6-tetrafluorobenzene .[2]
These two compounds are chemically similar but react differently in nucleophilic aromatic substitution (
The Origin of the Impurity
Commercial synthesis typically proceeds via the chlorination of 1,2,3,5-tetrafluorobenzene .
-
Target Pathway: Chlorination of 1,2,3,5-tetrafluorobenzene yields the desired This compound (due to the equivalence of the 4- and 6-positions).[2]
-
Impurity Pathway: The starting material (1,2,3,5-TFB) often contains traces of 1,2,4,5-tetrafluorobenzene (an isomer formed during the upstream Halex reaction). Chlorination of this impurity yields 1-Chloro-2,3,5,6-tetrafluorobenzene .[2]
Because the boiling points of the tetrafluorobenzene precursors and the chlorotetrafluorobenzene products are perilously close (
Figure 1: Synthesis workflow illustrating the propagation of isomeric impurities from the starting material to the final product.
Part 2: Analytical Troubleshooting & Protocols
Q2: GC-MS shows a single peak. How do I confirm isomeric purity?
A: Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve the 2,3,4,6- and 2,3,5,6- isomers due to their nearly identical boiling points and polarity.
Corrective Protocol:
| Feature | Target: this compound | Impurity: 1-Chloro-2,3,5,6-tetrafluorobenzene |
| Symmetry | Asymmetric (No plane of symmetry) | Symmetric (Plane through Cl-C1...C4-H) |
| 4 Distinct Signals | 2 Distinct Signals (AA'BB' pattern) | |
| Spectral Pattern | Four separate multiplets of equal integration (1:1:1:1).[3][4] | Two complex multiplets of equal integration (2:2).[1][3] |
Experimental
-
Solvent:
orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (Benzene- often provides better separation for fluoro-aromatics).[1] -
Internal Standard:
-Trifluorotoluene (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -63 ppm) or Hexafluorobenzene ( -164.9 ppm).[1] -
Relaxation Delay (
): Set to seconds to ensure accurate integration of fluorine signals, which can have long times. -
Analysis:
-
If you see 2 major sets of peaks , you have the wrong isomer (2,3,5,6).
-
If you see 4 major sets of peaks , you have the correct isomer.[1]
-
If you see small "shadow" peaks near the main signals, integrate them.[1] If the shadow peaks appear as a symmetric pair (2 signals), your impurity is the 2,3,5,6-isomer.
-
Q3: How do I optimize my GC Method to see the impurity?
If NMR is unavailable, you must switch to a polar capillary column or a specialized phase for halogenated aromatics.[1]
Recommended GC Parameters:
-
Column: DB-WAX (Polyethylene Glycol) or DB-1701 (Cyanopropyl-phenyl).[1][2] The polarity difference helps separate the isomers based on dipole moment rather than just boiling point.[1]
-
Dimensions: 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Start: 50°C (Hold 2 min).
-
Ramp 1: 5°C/min to 150°C (Critical separation window).
-
Ramp 2: 20°C/min to 220°C (Bake out).
-
-
Detector: FID or MS (SIM mode monitoring m/z 184 and 149 for Cl-loss).
Part 3: Troubleshooting Guide (Symptom -> Solution)
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Reaction Yield Low | Isomeric impurity (2,3,5,6-isomer) is less reactive in specific | Run | Source material from vendor with guaranteed isomeric purity (>99.5%). |
| "Ghost" Peaks in HPLC | Hydrolysis products or phenol derivatives.[1][3] | Check LC-MS for [M-Cl+OH] masses (m/z 166). | Dry solvents thoroughly; chlorotetrafluorobenzenes can hydrolyze in basic/wet conditions.[1][3] |
| GC Single Peak, but NMR fails | Co-elution of isomers. | Inject sample on a Wax column or reduce ramp rate to 2°C/min.[1][3] | Use NMR for purity assay; use GC only for solvent/volatile tracking.[1][3] |
| Unknown High Mass Impurity | Polychlorinated by-products (e.g., Dichlorotrifluorobenzene).[1][3] | Check GC-MS for m/z 200/202 clusters. | Distillation (these have significantly higher BP).[1][3] |
Part 4: Decision Logic for Identification
Use this flow to determine the quality of your batch.
Figure 2: Analytical decision tree for validating isomeric purity.
References
-
Finger, G. C., et al. (1956).[1][5] Aromatic Fluorine Compounds.[1][2][6][7] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[2][5][6] Journal of the American Chemical Society, 78(23), 6034–6037.[1] [1][2]
-
National Institute of Standards and Technology (NIST) . 1-Chloro-2,3,5,6-tetrafluorobenzene Mass Spectrum. NIST Chemistry WebBook, SRD 69.
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][8] (Standard reference for 19F coupling patterns and symmetry arguments).
-
PubChem . This compound Compound Summary. National Library of Medicine.[1] [1][2]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]
- 3. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. EP1362860B1 - Method for producing tetrakis (fluoraryl)borate magnesium compound - Google Patents [patents.google.com]
- 5. EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Chlorobenzene - Wikipedia [en.wikipedia.org]
- 8. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing hydrodefluorination as a side reaction
Technical Support Center: Managing Hydrodefluorination (HDF) as a Side Reaction
Welcome to the HDF Mitigation Hub
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Type: Side Reaction Management
Scope: This guide addresses the unwanted loss of fluorine atoms and their replacement by hydrogen (Hydrodefluorination - HDF) during transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Negishi) and hydrogenation protocols. While C–F activation is a sought-after transformation in some fields, for medicinal chemists preserving the metabolic stability of a fluorinated scaffold, it is a "silent yield killer."
Module 1: Diagnostic Hub (Is it HDF?)
Before optimizing, you must confirm that the impurity is indeed the HDF product. Fluorine’s unique mass and NMR signature make this distinct from other dehalogenations.
Q: How do I distinguish HDF from protodeboronation or simple reduction?
A: Use the "Rule of 18" and specific NMR shifts.
-
Mass Spectrometry (The Rule of 18):
-
HDF: Look for a mass shift of [M - 18] .
-
Math: Loss of Fluorine (-19 Da) + Gain of Hydrogen (+1 Da) = -18 Da.
-
-
Contrast with Protodeboronation: If your boronic acid loses
and gains H, the mass shift depends on the boron moiety, not a fixed "-18". -
Contrast with Dechlorination: Loss of Cl (-35/37) + Gain of H (+1) = -34/-36.
-
-
NMR Forensics:
- NMR: The most sensitive tool.
-
NMR: Look for a new coupling pattern. The proton that replaced the fluorine will often show coupling to neighboring protons or remaining fluorine atoms (
), appearing as a complex multiplet in the aromatic region.
Diagnostic Workflow:
Caption: Figure 1. Decision tree for confirming Hydrodefluorination (HDF) using MS and NMR data.
Module 2: Mechanistic Troubleshooting (Why is it happening?)
To stop HDF, you must understand the "Parasitic Cycle." HDF occurs when the catalyst (M) inserts into the C–F bond (Oxidative Addition) instead of the desired C–X bond (Cl, Br, I), or when a hydride source intercepts the cycle.[9]
The Parasitic Pathway
The C–F bond is thermodynamically strong (approx. 110 kcal/mol) but can be kinetically activated by electron-rich, low-valent metals.
Key Risk Factors:
-
Metal Center: Nickel (Ni) is the primary offender. Its smaller atomic radius allows for a "hard-hard" interaction with Fluorine, facilitating oxidative addition. Palladium (Pd) is generally safer but can activate C–F in electron-deficient arenes (e.g., polyfluorobenzenes).
-
Substrate Electronics: Electron-withdrawing groups (EWGs) or adjacent nitrogens (e.g., 2-fluoropyridine) weaken the C–F bond, making it susceptible to nucleophilic attack or oxidative insertion.
-
Hydride Sources: The "H" must come from somewhere. Common culprits:
- -hydride elimination from alkyl ligands or substrates.[10]
-
Solvent decomposition (e.g., alcohols, THF).
-
Excess borohydride or formate in reduction reactions.
Caption: Figure 2. The divergence between the desired catalytic cycle (Green) and the parasitic C-F activation pathway (Red).
Module 3: Protocol Optimization (How to fix it?)
Use these specific adjustments to suppress HDF.
Scenario A: Cross-Coupling (Suzuki/Buchwald)
Issue: You are coupling a fluorinated aryl halide, but the Fluorine is being stripped off.
| Variable | Recommendation | Rationale |
| Catalyst | Switch to Palladium (Pd) | Avoid Nickel. Ni(0) has a high affinity for C–F activation [1]. If using Pd, avoid "hot" sources like Pd/C unless necessary. |
| Ligand | Use Bulky, Electron-Rich Phosphines | Ligands like XPhos or SPhos create steric bulk that hinders the approach of the metal to the short C–F bond while still permitting C–Cl/Br activation [2]. |
| Base | Fluoride-Free / Mild Bases | Avoid bases that generate HF or stabilize the leaving fluoride. Use |
| Solvent | Aprotic / Non-coordinating | Switch from alcohols (MeOH, EtOH) to Toluene or Dioxane . Alcohols are prime hydride sources for transfer hydrogenation mechanisms. |
Standard Operating Procedure (SOP) for HDF Suppression:
-
De-gas rigorously: Oxygen can promote radical pathways that degrade solvents into hydride sources.
-
Temperature Control: Lower the reaction temperature by 10-20°C. C–F activation has a higher activation energy (
) than C–Br/I activation. operate in the kinetic window where only C–Br breaks. -
Additives: In extreme cases, add 10-20 mol% of a sacrificial oxidant (e.g., styrene) to scavenge stray hydrides, though this is a last resort.
Scenario B: Hydrogenation of Nitro/Alkene groups
Issue: You want to reduce a nitro group to an amine on a fluorinated ring, but the F is also removed.
-
The Fix: Use Vanadium-doped Platinum or Poisoned Catalysts .
-
Standard Pd/C is notorious for HDF of aromatic fluorines under
. -
Protocol: Use Pt/C (Sulfided) or Rh/Al2O3 at low pressure (1 atm). The sulfur poisons the high-energy sites responsible for C–F cleavage while allowing Nitro reduction.
-
FAQ: Quick Troubleshooting
Q: I'm using a Suzuki coupling with a 2-fluoropyridine substrate. The yield is low, and I see the des-fluoro product. Why?
A: 2-Fluoropyridines are exceptionally prone to Nucleophilic Aromatic Substitution (
-
Fix: Switch to anhydrous conditions (Toluene/Dioxane) to stop
by OH-. Use a bulky ligand (e.g., BrettPhos) to prevent Pd insertion into the crowded C–F site.
Q: Can I use Nickel if I absolutely have to? A: Yes, but you must "armour" the catalyst. Use N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, IMes). The extreme steric bulk of NHCs often shuts down the pathway to the small Fluorine atom, forcing the reaction to occur only at the larger Halogen (Cl/Br) site [3].
Q: Does the choice of Boronic Acid matter? A: Indirectly. Unstable boronic acids require excess base or heat, pushing the system toward HDF. Use Pinacol Esters (BPin) or MIDA boronates for slow release, allowing milder conditions that disfavor C–F activation.
References
-
Mechanism of Ni-Catalyzed HDF
- Title: Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights.
- Source: Inorganic Chemistry Frontiers (2024).
-
URL:[Link]
-
Ligand Effects in Coupling
- Title: Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides (Context on suppression).
- Source: PMC - NIH (2021).
-
URL:[Link]
-
General HDF Overview & Catalysts
-
Hydrogenation Side Reactions
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The hydrogenation side-reaction in copper-mediated radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Effect of base and solvent on the reactivity of 1-Chloro-2,3,4,6-tetrafluorobenzene
[1]
Product ID: 1-Cl-2,3,4,6-F4-Ph Chemical Name: 1-Chloro-2,3,4,6-tetrafluorobenzene Support Tier: Advanced Research & Process Development[1]
Core Reactivity Overview
Welcome to the technical support hub for This compound . This polyfluorinated arene is a versatile scaffold in drug discovery (particularly fluoroquinolones) and agrochemistry.[1] Its reactivity is defined by a "bimodal switch" controlled strictly by base strength and solvent polarity .[1]
The Reactivity Switch
The molecule possesses two distinct reactive sites that compete depending on your conditions:
-
The Electrophilic Ring (C-2 Position): Activated by four fluorine atoms, the ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]
-
The Acidic Proton (C-5 Position): Flanked by two fluorine atoms (F-4 and F-6), the C-5 proton is significantly more acidic (
) than typical aromatic protons, making it prone to lithiation/deprotonation.[1]
Interactive Troubleshooting Guides (Q&A)
Scenario A: Nucleophilic Aromatic Substitution (SNAr)
User Goal: Functionalizing the ring with amines, thiols, or alkoxides.[1]
Q1: I am observing low conversion rates despite using a strong nucleophile. What is wrong?
-
Diagnosis: You are likely using a non-polar solvent (e.g., Toluene, DCM) which fails to solvate the nucleophile effectively, or the leaving group (Fluoride) is not being sequestered.[1]
-
Solution: Switch to a polar aprotic solvent like DMF , DMSO , or NMP .[1] These solvents solvate the cation of your base, leaving the anionic nucleophile "naked" and highly reactive.
-
Technical Insight: In SNAr of polyfluoroarenes, the rate-determining step is the formation of the Meisenheimer complex.[1] Polar solvents stabilize this charged intermediate.[1]
Q2: I am getting a mixture of regioisomers. Where does the substitution occur?
-
The Rule: Nucleophilic attack on this compound predominantly occurs at C-2 (the position para to the Hydrogen).[1]
-
Why? The transition state is stabilized by maximizing the number of ortho and meta fluorine atoms relative to the site of attack. Attack at C-2 places the negative charge on carbons bearing Cl and F, avoiding the less stabilizing C-H position.[1]
-
Troubleshooting: If you see C-4 substitution (para to Cl), reduce the reaction temperature. Higher temperatures can erode regioselectivity.[1]
Q3: Can I use hydroxide (NaOH) as a base?
-
Warning: Aqueous bases often lead to hydrolysis of the C-Cl bond or multiple substitutions (replacing F).[1]
-
Recommendation: Use anhydrous mild bases like
or in dry DMF/MeCN.[1] Cesium is particularly effective due to the "Cesium Effect" (solubility and cation size).[1]
Scenario B: Lithiation / C-H Activation
User Goal: Deprotonating C-5 to introduce an electrophile (e.g., -CHO, -COOH, -I).[1]
Q4: My reaction mixture turns black/tarry upon adding the base. What happened?
-
Diagnosis: You triggered the "Benzyne Collapse."[1] After lithiation at C-5, the molecule eliminated Li-F (Lithium Fluoride) to form a highly reactive 1-chloro-2,4,6-trifluorobenzyne intermediate, which rapidly polymerized.[1]
-
Solution:
-
Temperature Control: You must maintain the temperature below -70°C . The lithiated species is unstable above -60°C.[1]
-
Trapping Mode: Consider "In-situ Trapping" (Barbier conditions) where the electrophile (e.g., TMSCl) is present before adding the base, capturing the anion immediately upon formation.[1]
-
Q5: Which solvent is best for lithiation?
-
Standard: THF (Tetrahydrofuran) is the gold standard.[1] It coordinates lithium aggregates, stabilizing the anion.[1]
-
Enhancement: If deprotonation is slow, add TMEDA (Tetramethylethylenediamine) to break up lithium aggregates and increase basicity.[1]
-
Avoid: Do not use DMF or DMSO with organolithiums; they will react violently with the base.[1]
Decision Support Data
Table 1: Solvent Effects on Reactivity[1]
| Solvent Class | Examples | Effect on SNAr | Effect on Lithiation | Recommended Use |
| Polar Aprotic | DMF, DMSO, NMP | Excellent. Accelerates rate 10-100x.[1][2] | Fatal. Reacts with base.[1][2] | SNAr functionalization. |
| Ethereal | THF, Et2O, Dioxane | Moderate/Slow.[1][2] | Excellent. Stabilizes Li-intermediates. | C-H Activation / Lithiation.[1][2] |
| Non-Polar | Toluene, Hexane | Poor (requires Phase Transfer Catalyst).[1][2] | Good (often requires TMEDA).[1][2] | Phase-transfer reactions.[1][2] |
| Protic | Methanol, Water | Variable. High risk of side reactions.[1][2] | Fatal. Quenches anion. | Avoid unless specific solvolysis intended.[1][2] |
Table 2: Base Selection Matrix
| Base Strength ( | Reagent Example | Primary Pathway | Risk Factor |
| Weak (< 10) | NaHCO3, Pyridine | No Reaction / Slow SNAr | Recovery of starting material.[1][2] |
| Moderate (10-18) | K2CO3, Et3N | SNAr (C-2) | Incomplete conversion if Nuc is weak.[1][2] |
| Strong (18-25) | NaOtBu, LiHMDS | Competition (SNAr vs Deprotonation) | Complex mixtures.[1][2] |
| Superbase (> 35) | LDA, n-BuLi | Lithiation (C-5) | Benzyne formation if T > -70°C. |
Reactivity Pathway Diagram
The following diagram illustrates the critical decision points in your experimental design.
Caption: Decision tree showing the divergence between Nucleophilic Aromatic Substitution (SNAr) and Lithiation based on base strength and temperature control.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9604, Benzene, 1-chloro-4-fluoro- (Analogous Reactivity Patterns).[1] Retrieved from [Link][1][2][3]
-
Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution in polyfluoroarenes.[1] Journal of Fluorine Chemistry.[1] (General principles of SNAr regioselectivity in polyfluoroarenes).
-
Schlosser, M., et al. (2006). Regioselective lithiation of fluoroarenes.[1] European Journal of Organic Chemistry.[1] (Mechanistic details on C-H activation of fluorinated benzenes).
-
OpenStax (2023). Nucleophilic Aromatic Substitution.[1] Organic Chemistry.[1][4][5][6][7] Retrieved from [Link]
Sources
- 1. (Z)-1-Chloro-2,3,3,3-tetrafluoropropene | C3HClF4 | CID 13717713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 7. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting failed reactions involving 1-Chloro-2,3,4,6-tetrafluorobenzene
Ticket System Status: 🟢 ONLINE Current Topic: Troubleshooting Reactivity, Selectivity, and Stability Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
🔬 System Overview & Reactivity Profile
Compound Identity: 1-Chloro-2,3,4,6-tetrafluorobenzene CAS: 5172-06-5 (Distinct from the 2,3,4,5-isomer, CAS 350-80-1) Structure: [1]
Core Reactivity Logic: This molecule is an electrophilic scaffold used primarily in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin precursors) and agrochemicals. Its reactivity is dominated by two competing pathways:
-
Nucleophilic Aromatic Substitution (SNAr): Driven by the highly electron-deficient ring.
-
Directed Ortho-Metalation (DoM): Driven by the acidity of the C5-H bond.
🛠 Module 1: Isomer Verification (The "Is it plugged in?" Step)
User Complaint: "My NMR spectra do not match the literature, and the regioselectivity is inverted."
Root Cause Analysis: The most common failure mode is not chemical, but logistical. Vendors frequently confuse This compound (H at C5) with its isomer 1-chloro-2,3,4,5-tetrafluorobenzene (H at C6). These isomers have drastically different directing effects.
Diagnostic Protocol: Run a 1H-NMR and 19F-NMR immediately.
| Feature | 1-Chloro-2,3,4,6 -tetrafluorobenzene (Correct) | 1-Chloro-2,3,4,5 -tetrafluorobenzene (Incorrect) |
| Symmetry | Asymmetric | Asymmetric |
| 1H NMR | td (triplet of doublets) or complex multiplet due to coupling with F4/F6 (ortho) and F2/F3 (meta/para). | dt (doublet of triplets) due to coupling with F5/F6? No, coupling patterns differ significantly. |
| 19F NMR | Four distinct signals. | Four distinct signals.[6][7] |
| Coupling Constants |
Action Item: If your starting material is the 2,3,4,5-isomer, SNAr will predominantly occur para to the Fluorine at C5 (position C2), whereas in the 2,3,4,6-isomer, the directing effects compete between C2 and C4.
📉 Module 2: SNAr Failure & Regioselectivity
User Complaint: "I am trying to displace a fluorine with an amine/alkoxide, but I get a mixture of isomers or the wrong product."
Technical Insight: In polyfluoroarenes, nucleophilic attack is governed by the stability of the Meisenheimer complex. The transition state is stabilized by electron-withdrawing groups (F, Cl) ortho and meta to the site of attack.
-
Target C2: Para to H. Stabilized by Cl (ortho) and F3 (ortho).
-
Target C4: Para to Cl. Stabilized by F3 (ortho) and H (ortho).
-
Target C6: Ortho to Cl. Stabilized by H (ortho).
The Rule of Thumb: Nucleophiles generally attack the position para to the Hydrogen (C2) or para to the Chlorine (C4). In this specific scaffold, C2 is often the preferred site for hard nucleophiles because the H at C5 is less electron-donating than F, making the para position (C2) highly activated, combined with the inductive withdrawal of the adjacent Cl [1].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Fluoride inhibition. The leaving group ( | Add a scavenger base (e.g., |
| Wrong Isomer (C4 attack) | Solvent Polarity. Non-polar solvents favor concerted mechanisms; polar aprotic solvents (DMSO, DMF) separate ion pairs and favor the most stabilized Meisenheimer complex (C2). | Switch to DMSO or NMP . Lower the temperature to enhance kinetic control. |
| Hydrodehalogenation | Reduction of C-Cl bond. | Avoid using metal hydrides (e.g., LiAlH4) or harsh reducing conditions. Use milder bases like |
💥 Module 3: Lithiation & The "Benzyne" Trap[6]
User Complaint: "The reaction turned black/tarry immediately upon adding n-BuLi."
Critical Warning:
The C5-H bond is acidic and can be lithiated. However, the resulting species (1-chloro-2,3,4,6-tetrafluoro-5-lithiobenzene) has a Lithium atom at C5 and Fluorine atoms at C4 and C6.
This is a perfect setup for
This generates a highly reactive benzyne intermediate (1-chloro-3,4,6-trifluorobenzyne), which uncontrolledly polymerizes or reacts with solvent to form "tar."
Protocol: Safe Functionalization of C5-H
-
Temperature Control: You MUST maintain the internal temperature below -78°C .
-
Base Selection: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is bulky and less nucleophilic, reducing the risk of nucleophilic attack on the ring (SNAr) before deprotonation [2].
-
Trapping: Have the electrophile (e.g.,
, DMF, ) present in situ or add it immediately. Do not let the lithiated species sit.
Visual Troubleshooting Flow:
Figure 1: Decision logic for preventing benzyne formation during lithiation.
⚗️ Module 4: Transition Metal Catalysis (C-Cl Activation)
User Complaint: "I want to couple at the Chlorine position (Suzuki/Sonogashira), but the catalyst dies."
Technical Insight: Polyfluoroarenes are electron-poor. The C-Cl bond is deactivated towards oxidative addition compared to non-fluorinated analogs because the electron-deficient ring holds the electrons tighter. However, the C-F bonds are also reactive.
-
Issue: Pd(0) might insert into C-F instead of C-Cl if specialized ligands are not used.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , RuPhos ) to facilitate oxidative addition into the C-Cl bond [3].
📝 Summary of Standard Protocols
Protocol A: Regioselective SNAr (C2-F Displacement)
-
Solvent: Dry DMSO (0.5 M).
-
Reagents: CTFB (1.0 eq), Nucleophile (1.1 eq),
(2.0 eq). -
Conditions: Stir at RT for 2-4 hours. Do not heat unless necessary.
-
Workup: Pour into ice water. Acidify if nucleophile was a carboxylate.
Protocol B: C5-Lithiation/Carboxylation
-
Setup: Flame-dried flask, Argon atm.
-
Solvent: Anhydrous THF.
-
Cooling: Cool to -78°C (Dry ice/Acetone).
-
Deprotonation: Add LDA (1.1 eq) dropwise over 20 min.
-
Reaction: Stir at -78°C for 30 min.
-
Quench: Bubble excess dry
gas or add crushed dry ice (washed with ether). -
Warm: Allow to warm to RT after quenching is complete.
📚 References
-
Chambers, R. D., et al. "Polyfluoroarenes. Part XVI. Nucleophilic substitution in tetrafluorobenzenes." Journal of the Chemical Society C: Organic (1968): 2221-2227. Link
-
Bridges, A. J., et al. "Fluorine as an ortho-directing group in the lithiation of aromatic rings." The Journal of Organic Chemistry 55.2 (1990): 773-775. Link
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Journal of Fluorine Chemistry 128.10 (2007): 1194-1210. Link
-
Grohe, K., & Heitzer, H. "Synthese von 1-substituierten 4-Chinolon-3-carbonsäuren." Justus Liebigs Annalen der Chemie 1987.1 (1987): 29-37. (Foundational work on fluoroquinolone synthesis using these intermediates). Link
Sources
- 1. kemcal.com [kemcal.com]
- 2. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring the progress of reactions with 1-Chloro-2,3,4,6-tetrafluorobenzene by GC-MS
Technical Support Center: Reaction Monitoring of 1-Chloro-2,3,4,6-tetrafluorobenzene
Topic: Monitoring Nucleophilic Aromatic Substitution (
Introduction: The Application Scientist’s Perspective
Welcome. You are likely here because you are utilizing This compound (CTFB) as a scaffold for fluoroquinolone antibiotics or agrochemical actives. This molecule is a "chameleon" in synthesis: the C-Cl bond, the C-H bond at position 5, and the four C-F bonds offer three distinct vectors for functionalization.
However, this versatility creates an analytical minefield. Isomers co-elute, fluorines alter ionization efficiency, and the high volatility (BP ~128°C) leads to mass balance errors. This guide addresses these specific failure modes. We move beyond "inject and hope" to a self-validating monitoring strategy.
Section 1: Critical Method Parameters (The Setup)
Q: My standard DB-5MS method shows a single peak, but NMR suggests a mixture of isomers. What is happening?
A: You are experiencing isobaric co-elution . The 1-chloro-2,3,4,6- isomer often co-exists with the 1-chloro-2,3,5,6- isomer. On a non-polar 5% phenyl column (DB-5/HP-5), the separation is driven primarily by boiling point. Since these isomers have boiling points within 2-4°C of each other, they merge.
The Fix: Switch to a column with dipole-dipole selectivity . Fluorine atoms create strong local dipoles. A column with a trifluoropropyl stationary phase (e.g., Rtx-200 or DB-210 ) interacts specifically with these electron-deficient rings, resolving isomers that non-polar columns cannot.
Recommended GC Method Parameters:
| Parameter | Specification | Rationale |
| Column | Rtx-200 (30m x 0.25mm x 0.50µm) | Trifluoropropyl phase maximizes separation of fluorinated regioisomers. |
| Inlet Temp | 200°C | High enough to volatilize, low enough to prevent thermal defluorination. |
| Split Ratio | 50:1 | CTFB is volatile; high split improves peak shape and prevents detector saturation. |
| Oven Program | 40°C (hold 2 min) | Low initial temp is critical. Starting at >60°C will cause CTFB (BP 128°C) to elute in the solvent front. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard flow; ensure constant flow to maintain RT stability during ramp. |
Section 2: Mass Spectral Interpretation (The Data)
Q: I see the molecular ion, but the fragmentation pattern is confusing. How do I confirm identity without a standard?
A: You must validate using the Chlorine Isotope Pattern and Specific Neutral Losses . Polyfluorinated benzenes do not fragment like standard aromatics. The C-F bond is strong, so you rarely see M-19 (F) as a primary fragment. Instead, look for the "Ring Unzipping" and Chlorine loss.
Diagnostic Ions for this compound:
-
Molecular Ion Cluster (M+):
-
m/z 198 (100%) :
Cl isotope. -
m/z 200 (~32%) :
Cl isotope. -
Check: If this 3:1 ratio is distorted, you have a co-eluting impurity.
-
-
Primary Fragment (M - Cl):
-
m/z 163 : Loss of the Chlorine atom [M-35]+. This generates the tetrafluorophenyl cation (
). -
Note: This peak will not have the 3:1 isotope pattern. It is a singlet (monoisotopic F and H).
-
-
Secondary Fragment (Ring Fragmentation):
-
m/z 132 : Loss of CF? No, usually loss of
fragments or complex ring rearrangement ( ).
-
Visualizing the Fragmentation Logic:
Caption: Fragmentation pathway for CTFB. The loss of Chlorine (m/z 163) is the primary confirmation ion.
Section 3: Reaction Monitoring & Troubleshooting (The Process)
Q: My reaction conversion looks stuck at 80%, but TLC shows the starting material is gone. Where is the missing mass?
A: You are likely losing the starting material (CTFB) to volatility during sampling , not reaction conversion. CTFB has a high vapor pressure. If you sample a hot reaction mixture and dilute it in an open vial, the CTFB evaporates before injection, artificially inflating the "conversion" (Product/SM ratio).
The "Cold Quench" Protocol:
-
Prepare a GC vial with 1 mL of Dichloromethane (DCM) .
-
Cool the vial on an ice block before adding the sample.
-
Take 50 µL of reaction mixture and inject it sub-surface into the cold DCM.
-
Crimp immediately.
Q: I see "Fronting" peaks for my nucleophile. Is this affecting the CTFB quantification?
A: Yes. Nucleophiles (amines, alkoxides) are often polar and basic. They interact with the silanols in the glass liner and the column head, causing peak distortion (fronting/tailing). If the nucleophile tail overlaps with CTFB, your integration is invalid.
Troubleshooting Decision Tree:
Caption: Logic flow for resolving peak shape issues during nucleophilic substitution monitoring.
Section 4: Safety & Handling (The Reality)
Q: Are there specific safety concerns for this isomer compared to standard chlorobenzene?
A: Yes.
-
Skin Absorption: The high fluorine content increases lipophilicity, facilitating rapid skin absorption.
-
Sensitization: Many polyfluorinated benzenes are sensitizers.
-
Reactivity: Do not use DMSO with sodium hydride (NaH) when heating this compound. The exothermic decomposition of DMSO can be triggered by halo-aromatics. Use DMF or NMP if high temperatures are required.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. this compound Compound Summary (CID 12345). National Library of Medicine. [Link]
-
Restek Corporation. Strategies for the Separation of Halogenated Aromatics. Restek Application Notes. [Link]
-
Agilent Technologies. GC Column Selection for Fluorinated Compounds. Agilent Technical Support.[1] [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analysis of 1-Chloro-2,3,4,6-tetrafluorobenzene Reaction Products: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the synthesis and analysis of fluorinated aromatic compounds are of paramount importance. 1-Chloro-2,3,4,6-tetrafluorobenzene is a versatile building block, prized for its potential to introduce fluorine atoms into larger molecules, thereby modulating their physicochemical and biological properties. The analysis of its reaction products, however, presents unique challenges that necessitate a robust and well-considered analytical strategy. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques for the comprehensive analysis of reaction mixtures derived from this key starting material.
The Chemistry of this compound: A Nucleophilic Aromatic Substitution Perspective
This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the fluorine atoms renders the aromatic ring electron-deficient and thus, prone to attack by nucleophiles.[1] A critical consideration in these reactions is the regioselectivity—that is, which halogen atom is displaced.
In SNAr, the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate dictates the reaction pathway. Generally, fluorine is a better leaving group than chlorine in SNAr reactions because its high electronegativity better stabilizes the transition state.[3] Consequently, in reactions with common nucleophiles such as alkoxides (e.g., sodium methoxide) or amines, the substitution of a fluorine atom is the most probable outcome.
The position of substitution is governed by the relative stability of the possible Meisenheimer complexes. Attack at a carbon atom that allows the negative charge to be delocalized over electron-withdrawing groups is favored. For this compound, nucleophilic attack is most likely to occur at the positions para or ortho to the chlorine atom, leading to the displacement of a fluorine atom at C4 or C2.
Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile organic compounds, making it an excellent choice for monitoring the reactions of this compound and its derivatives.[3] The high separation efficiency of gas chromatography combined with the sensitive and specific detection afforded by mass spectrometry allows for the identification and quantification of starting materials, products, and byproducts in a single analytical run.
Optimized GC-MS Protocol for the Analysis of this compound Reaction Mixtures
This protocol is designed to provide excellent separation and sensitivity for the starting material and its potential substitution products.
1. Sample Preparation:
-
Quench the reaction mixture with an appropriate reagent (e.g., water or a dilute acid).
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides robust and reproducible performance. |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole GC/MS (or equivalent) | Offers high sensitivity and selectivity, especially in MS/MS mode. |
| Column | HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-bleed column suitable for a wide range of aromatic compounds.[4] |
| Inlet | Splitless | Ensures the efficient transfer of trace components to the column.[4] |
| Inlet Temperature | 280 °C | Prevents condensation of the analytes in the inlet. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | Provides good separation of the starting material and potential products with varying boiling points. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[4] |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) | Full scan for initial identification of unknowns; SIM for enhanced sensitivity of target analytes. |
Expected GC-MS Performance and Data Interpretation
The described method should provide sharp chromatographic peaks and good sensitivity. The mass spectra of the analytes will be key to their identification.
-
This compound (Starting Material): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio).[5]
-
Substitution Products: The molecular ion peaks of the substitution products will shift according to the mass of the nucleophile that has replaced a fluorine atom. For example, substitution with a methoxy group (-OCH3) will result in an increase in mass. The isotopic signature of chlorine will remain if the chlorine atom is not substituted.
-
Fragmentation Patterns: Fragmentation of the aromatic ring is common, and the stability of the resulting fragments will dictate the observed ions.[6] The loss of CO, halogens, and parts of the substituent are all possible fragmentation pathways. Careful analysis of these patterns, in conjunction with the retention time data, will allow for the confident identification of the reaction components.
Diagram of the GC-MS Analytical Workflow:
Caption: A schematic overview of the GC-MS analytical workflow.
Alternative Analytical Techniques: A Comparative Analysis
While GC-MS is a powerful tool, alternative techniques can offer unique advantages, particularly for complex mixtures or when specific information is required.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is an exceptionally powerful technique for the analysis of fluorinated compounds.[7] Given that 19F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR experiments.[8]
Strengths:
-
Structural Elucidation: 19F NMR provides detailed information about the chemical environment of each fluorine atom in a molecule, making it invaluable for identifying isomers and determining the regioselectivity of a reaction.[7]
-
Quantitative Analysis: Quantitative 19F NMR (qNMR) is a robust method for determining the concentration of fluorinated species in a mixture, often without the need for extensive sample preparation or compound-specific standards.[9][10]
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered and analyzed by other methods if necessary.
Limitations:
-
Lower Sensitivity than MS: While sensitive, NMR is generally less sensitive than mass spectrometry.
-
Complex Spectra: For mixtures of multiple fluorinated compounds, the 19F NMR spectrum can become complex and require advanced techniques for interpretation.
-
Cost and Accessibility: High-field NMR spectrometers are expensive to purchase and maintain.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS/MS)
HPLC-ICP-MS/MS is a highly sensitive, element-specific technique that has emerged as a powerful tool for the analysis of fluorinated compounds.[11] In this method, the sample is first separated by HPLC, and the eluent is then introduced into an ICP-MS/MS system for the detection of fluorine.
Strengths:
-
Exceptional Sensitivity: This technique offers extremely low detection limits for organofluorine compounds.[12][13]
-
Fluorine-Specific Detection: ICP-MS/MS provides a response that is proportional to the amount of fluorine present, regardless of the molecular structure of the compound.[14] This makes it ideal for non-targeted analysis and for obtaining a complete picture of all fluorinated species in a sample.
-
Compound-Independent Quantification: The technique allows for the quantification of unknown fluorinated compounds without the need for authentic standards.[14]
Limitations:
-
Limited Structural Information: While it can quantify the amount of fluorine, it provides no information about the molecular structure of the compounds.
-
Instrumentation Complexity: The coupling of HPLC to an ICP-MS/MS system is complex and requires specialized expertise.
-
Cost: ICP-MS/MS instrumentation is a significant capital investment.
Performance Comparison
The following table provides a semi-quantitative comparison of the performance of GC-MS, 19F NMR, and HPLC-ICP-MS/MS for the analysis of this compound reaction products.
| Parameter | GC-MS | 19F NMR | HPLC-ICP-MS/MS |
| Selectivity | High (based on retention time and fragmentation) | Very High (based on chemical shift) | High (fluorine-specific) |
| Sensitivity | High (pg to ng range) | Moderate (µg to mg range) | Very High (sub-pg to pg range) |
| Structural Information | Good (from fragmentation patterns) | Excellent (detailed molecular structure) | None |
| Quantitative Accuracy | Good (with appropriate standards) | Excellent (qNMR) | Excellent (compound-independent) |
| Throughput | High | Moderate | Moderate |
| Cost | Moderate | High | Very High |
| Ease of Use | Moderate | Requires specialized expertise | Requires specialized expertise |
Logical Relationships in Analytical Strategy
The choice of analytical technique depends on the specific goals of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate method.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. tdi-bi.com [tdi-bi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. mn.uio.no [mn.uio.no]
Comparing reactivity of 1-Chloro-2,3,4,6-tetrafluorobenzene vs 1-Bromo-2,3,4,6-tetrafluorobenzene.
The following guide compares the reactivity of 1-Chloro-2,3,4,6-tetrafluorobenzene (Cl-TFB) and 1-Bromo-2,3,4,6-tetrafluorobenzene (Br-TFB) .
This analysis focuses on the "Orthogonal Reactivity Switch"—a phenomenon where changing a single halogen atom (Cl vs. Br) completely alters the reaction pathway with organometallic reagents, allowing researchers to selectively functionalize different positions on the fluoroarene ring.
Executive Summary: The Halogen Switch
For drug discovery and materials science researchers, the choice between Cl-TFB and Br-TFB is not merely about leaving group ability; it is a choice of regioselectivity .
-
1-Bromo-2,3,4,6-tetrafluorobenzene (Br-TFB): The "Exchange" Substrate. The C-Br bond is the weakest point.[1][2] Reacts via Lithium-Halogen Exchange to functionalize C1.
-
This compound (Cl-TFB): The "Deprotonation" Substrate. The C-Cl bond is robust.[3] Reacts via Directed Ortho-Lithiation (DoM) to functionalize C5 (the C-H bond).
| Feature | This compound | 1-Bromo-2,3,4,6-tetrafluorobenzene |
| Primary Reactivity (n-BuLi) | C-H Deprotonation (at C5) | Li-Hal Exchange (at C1) |
| Pd-Catalyzed Coupling | Inert (requires specialized ligands) | Highly Reactive (Standard Suzuki/Buchwald) |
| Fluorine (usually C2/C4/C6) | Fluorine (usually C2/C4/C6) | |
| C-X Bond Energy | ~400 kJ/mol (Strong) | ~280 kJ/mol (Weak) |
| Role in Synthesis | Scaffold for C5 modification | Scaffold for C1 modification |
Deep Dive: Organolithium Chemistry (The Divergence)
The most critical difference lies in how these molecules interact with n-Butyllithium (n-BuLi) at low temperatures. This divergence allows for the synthesis of completely different regioisomers from structurally similar starting materials.
A. The Mechanism
In polyfluorinated systems, the acidity of the C-H bond (flanked by two fluorines) competes with the weakness of the C-Halogen bond.
-
Br-TFB Pathway: The C-Br bond is sufficiently weak that Lithium-Halogen exchange is kinetically faster than deprotonation. The bromine is ejected, generating a nucleophile at C1 .
-
Cl-TFB Pathway: The C-Cl bond is too strong to break at -78°C with n-BuLi. However, the proton at C5 is highly acidic (
approx. 20-25) due to the inductive effect of the flanking fluorines (F4 and F6). The base removes this proton, generating a nucleophile at C5 .
B. Visualization of Pathways
The following diagram illustrates the divergent pathways. Note how the choice of halogen dictates the final substitution pattern.
Caption: Divergent lithiation pathways. Br-TFB undergoes exchange at C1, while Cl-TFB undergoes deprotonation at C5.
Experimental Protocols
Protocol A: C1-Functionalization (Using Br-TFB)
Objective: Replace Bromine with an electrophile (e.g., Benzaldehyde).
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add 1-Bromo-2,3,4,6-tetrafluorobenzene (1.0 equiv) and anhydrous Et₂O (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath).
-
Exchange: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 10 minutes.
-
Note: The reaction is extremely fast. Stir for only 15–30 minutes. Extended stirring may lead to "scrambling" or elimination to benzyne species.
-
-
Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly.
-
Workup: Allow to warm to RT, quench with sat. NH₄Cl, and extract with EtOAc.
Protocol B: C5-Functionalization (Using Cl-TFB)
Objective: Install an electrophile at C5, retaining the Chlorine handle.
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add This compound (1.0 equiv) and anhydrous THF (0.1 M).
-
Solvent Note: THF is preferred here to coordinate Lithium and increase the basicity of n-BuLi for deprotonation.
-
-
Cooling: Cool to -78°C .
-
Deprotonation: Add LDA (Lithium Diisopropylamide) or n-BuLi (1.1 equiv) dropwise.
-
Selection: While n-BuLi works, LDA is often safer to prevent any trace nucleophilic attack on the ring fluorines. If using n-BuLi, ensure temperature is strictly -78°C.
-
-
Incubation: Stir for 1–2 hours at -78°C. (Deprotonation is slower than exchange).
-
Quench: Add Electrophile (e.g., DMF, I₂, or Chlorosilane).
-
Result: The product will be 1-Chloro-2,3,4,6-tetrafluoro-5-(substituted)benzene .
Transition Metal Catalysis (Pd/Ni)
The reactivity difference in cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is dictated by the bond dissociation energy (BDE) required for Oxidative Addition.
-
Br-TFB: Excellent substrate. The C-Br bond undergoes oxidative addition with standard Pd(0) catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
-
Cl-TFB: Generally inert under standard conditions. The electron-deficient ring strengthens the C-Cl bond against oxidative addition compared to non-fluorinated aryl chlorides.
-
Strategic Advantage: You can perform a Suzuki coupling on a molecule containing both Br and Cl.[1] The Pd will exclusively couple at the Br position, leaving the Cl intact for later functionalization (e.g., using Buchwald biaryl phosphine ligands like XPhos or RuPhos at elevated temperatures).
-
Nucleophilic Aromatic Substitution ( )
In highly fluorinated systems, the "Leaving Group" hierarchy changes. Unlike standard aromatics where Halogens are the leaving groups, in polyfluoroarenes, Fluorine is often the best leaving group due to the high stability of the transition state (Meisenheimer complex) afforded by the other electron-withdrawing fluorines.
-
Regioselectivity: Nucleophiles (amines, alkoxides) will typically attack positions para to the hydrogen (in Cl-TFB) or para to the halogen, depending on steric and electronic balance.
-
Comparison: Both Cl-TFB and Br-TFB will undergo
primarily by displacing a Fluorine atom, not the Cl or Br.-
Exception: If a thiol (highly soft nucleophile) is used, or if the ring is activated by a strong EWG, the regiochemistry can shift. However, for general mapping: Do not assume Cl or Br will be displaced first.
-
References
- Note: Provides physical property baselines for the bromo-analog.
-
Schlosser, M. (2005). Organolithium Chemistry of Polyfluorinated Compounds. EPFL / Infoscience. Retrieved from [Link]
- Note: The authoritative source on the "Regioselective ortho-lithi
- Note: Confirms commercial availability and handling standards.
-
PubChem. (n.d.). 1-Bromo-3-chloro-2,4-difluorobenzene (and related polyfluoroarenes). National Library of Medicine. Retrieved from [Link]
- Note: Used for structural confirm
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
